molecular formula C7H10N2O2S B13828148 (1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one

(1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one

Cat. No.: B13828148
M. Wt: 186.23 g/mol
InChI Key: PQCQVUYMNRHVOL-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one" is a bicyclic molecule featuring a unique 6-thia (sulfur atom) substitution within a 3,8-diazabicyclo[3.2.1]octane scaffold. Its structure includes:

  • Core framework: A bicyclo[3.2.1]octane system with nitrogen atoms at positions 3 and 6.
  • Substituents: An acetyl group at position 8, a ketone at position 2, and a sulfur atom replacing a carbon at position 4.
  • Stereochemistry: The (1R,5R) configuration defines its spatial arrangement, which is critical for biological interactions.

This compound is of interest due to its structural resemblance to bioactive diazabicyclo derivatives, such as muscarinic receptor ligands and analgesics . However, the presence of sulfur and acetyl groups may confer distinct physicochemical and pharmacological properties.

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

(1R,5R)-8-acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one

InChI

InChI=1S/C7H10N2O2S/c1-4(10)9-5-3-12-6(9)2-8-7(5)11/h5-6H,2-3H2,1H3,(H,8,11)/t5-,6+/m0/s1

InChI Key

PQCQVUYMNRHVOL-NTSWFWBYSA-N

Isomeric SMILES

CC(=O)N1[C@H]2CNC(=O)[C@@H]1CS2

Canonical SMILES

CC(=O)N1C2CNC(=O)C1CS2

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for the 3,8-Diazabicyclo[3.2.1]octan-2-one Core

The bicyclic 3,8-diazabicyclo[3.2.1]octan-2-one framework is commonly synthesized via transannular cyclization strategies starting from piperazinone or related lactam derivatives. A key step involves transannular enolate alkylation to form the bicyclic ring system with high stereochemical control. This method provides a flexible route to highly constrained bicyclic peptidomimetic synthons, allowing substitution at the Cα position (carbon adjacent to nitrogen) and incorporation of functional groups such as acetyl and thia (sulfur) moieties.

Isomerization and Cyclization of N-Acyl Benzylpenilloic Acids

A notable preparative route involves the isomerization of N-acyl benzylpenilloic acids in acetic anhydride, which leads to an equilibrium mixture of C-4 epimers. This epimerization is crucial as only the cis stereoisomer can cyclize to form the 2-ketopiperazine ring characteristic of the bicyclic system. The reaction mechanism involves epimerization at C-4 prior to cyclization, which yields the 6-thia-3,8-diazabicyclo[3.2.1]octan-2-one framework. The presence of the N-acyl group prevents epimerization at C-2, ensuring stereochemical integrity at this position. This method is particularly relevant for synthesizing sulfur-containing bicyclic lactams such as the target compound.

Enantioselective Construction of the 8-Azabicyclo[3.2.1]octane Scaffold

Although the target compound contains a sulfur atom, insights from the synthesis of related 8-azabicyclo[3.2.1]octane scaffolds are valuable. Enantioselective synthesis often relies on:

  • Enantioselective desymmetrization of achiral tropinone derivatives.
  • Use of chiral auxiliaries or enantioselective catalysis.
  • Starting from enantiomerically pure chiral pool materials.

Key synthetic steps include ring-closing metathesis (RCM) and [3+2] cycloaddition reactions, which efficiently construct the bicyclic framework with precise stereochemical control. These methods enable the introduction of functional groups and substitution patterns compatible with the target compound's structure.

Synthesis from Pyroglutamic Acid Derivatives

A practical and efficient synthesis of related 3,8-diazabicyclo[3.2.1]octane derivatives has been reported starting from pyroglutamic acid. This approach involves amide activation, reduction, and cyclization of nitroenamine intermediates to form the bicyclic lactam. The methodology allows the preparation of various 3-substituted analogues, which can be adapted for incorporation of the acetyl and thia groups in the target compound. This route is noted for its simplicity and good yields.

Comparative Data Table of Key Preparation Methods

Methodology Starting Materials Key Reaction Step(s) Stereochemical Control Functional Group Incorporation Yield / Efficiency References
Transannular Enolate Alkylation Piperazinone derivatives Intramolecular alkylation to form bicyclic ring High, via enolate control Allows Cα substitution including acetyl and thia Moderate to high yields
Isomerization of N-Acyl Benzylpenilloic Acids N-acyl benzylpenilloic acids Epimerization in acetic anhydride, cyclization Epimerization at C-4 position Incorporates sulfur (thia) in ring Equilibrium mixture, moderate yields
Enantioselective Desymmetrization & Cycloaddition Achiral tropinone derivatives or chiral pool materials Ring-closing metathesis, [3+2] cycloadditions High, enantioselective catalysis or chiral auxiliaries Functional groups introduced post-cyclization Variable, often high with optimization
Pyroglutamic Acid-Based Synthesis Pyroglutamic acid derivatives Amide activation, nitroenamine reduction and cyclization Controlled via chiral starting material Adaptable for acetyl substitution Efficient, good yields

Chemical Reactions Analysis

(1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Research

The compound's structure allows it to interact with various biological targets, making it a candidate for drug development. Research has indicated potential applications in:

  • Antimicrobial Agents : Compounds similar to (1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one have shown effectiveness against bacterial infections.
  • Analgesics : The compound may exhibit pain-relieving properties by acting on the central nervous system.

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold is crucial in synthesizing tropane alkaloids, which possess a wide range of biological activities including:

  • CNS Stimulants : Certain derivatives can act as stimulants or depressants depending on their chemical modifications.
  • Anticholinergic Agents : These compounds can block the action of acetylcholine in the nervous system, useful in treating motion sickness and muscle spasms .

Case Study 1: Synthesis and Characterization

A study focused on the enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold demonstrated that this compound can be synthesized through innovative methodologies that allow for high stereoselectivity in the formation of complex structures.

Research evaluating the antimicrobial properties of this compound revealed significant activity against several strains of bacteria, suggesting its potential use as a lead compound in antibiotic development.

Comparative Analysis Table

Property/ActivityThis compoundTropane AlkaloidsOther Bicyclic Compounds
Antimicrobial ActivitySignificant against Gram-positive bacteriaVariableOften lower
Analgesic PotentialPromising in preclinical studiesEstablishedLimited
CNS InteractionPotentially modulates neurotransmitter systemsWell-documentedVaries
Synthesis ComplexityModerate; requires specific conditionsHighLow to Moderate

Comparison with Similar Compounds

Structural Comparisons

The table below highlights structural differences between the target compound and key analogs:

Compound Name Core Structure Substituents Key Features References
(1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one 3,8-Diazabicyclo[3.2.1] 8-Acetyl, 2-ketone, 6-thia Sulfur substitution enhances lipophilicity and metabolic stability
3,8-Diazabicyclo[3.2.1]octan-2-one 3,8-Diazabicyclo[3.2.1] 2-ketone Lacks sulfur and acetyl groups; used as a chiral intermediate in drug synthesis
8-Methyl-3,8-diazabicyclo[3.2.1]octane 3,8-Diazabicyclo[3.2.1] 8-Methyl Methyl substitution at N8; analgesic properties reported
6-Acetyl-6-azabicyclo[3.2.1]octan-4-one 6-Azabicyclo[3.2.1] 6-Acetyl, 4-ketone Nitrogen at position 6 instead of 3; acetyl group alters electronic properties
(1R,3R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl esters 8-Azabicyclo[3.2.1] Ester groups at position 3 Used in muscarinic receptor modulation; stereochemistry critical for activity

Key Observations :

  • Acetyl Group : Unlike methyl or ester substituents in analogs, the acetyl group at position 8 may introduce steric hindrance or hydrogen-bonding capabilities .
Target Compound:

Synthesis likely involves:

Core Formation : Cyclization of pyrrolidine derivatives with sulfur incorporation, as seen in related diazabicyclo syntheses .

Acetylation : Introduction of the acetyl group via nucleophilic substitution or acylation reactions .

Analogs:
  • 3,8-Diazabicyclo[3.2.1]octan-2-one : Synthesized via LiAlH4 reduction of carbobenzyloxy-protected intermediates .
  • 8-Methyl Derivatives : Prepared by alkylation of the bicyclic amine with methyl halides .
  • Ester Derivatives : Formed by esterification of hydroxylated intermediates, as in (1R,3R,5S)-8-methyl-3-hydroxy analogs .

Key Insights :

  • The target compound’s sulfur and acetyl groups may enhance receptor binding compared to non-sulfur analogs, as seen in sulfur-containing bioactive molecules .
  • Stereochemical configuration (e.g., 1R,5R) is critical for activity, as mismatched isomers show reduced efficacy .

Physicochemical Properties

Property Target Compound 3,8-Diazabicyclo[3.2.1]octan-2-one 8-Methyl-3,8-diazabicyclo[3.2.1]octane
Molecular Weight 228.3 g/mol (C9H12N2O2S) 126.16 g/mol (C6H10N2O) 140.22 g/mol (C7H14N2)
LogP Estimated ~1.2 (acetyl + thia) ~0.5 (polar ketone) ~1.0 (methyl substitution)
Solubility Moderate in organic solvents High in polar solvents Moderate in water

Notes:

  • Acetyl and ketone groups introduce polarity, balancing solubility and membrane permeability .

Biological Activity

(1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C7_7H10_{10}N2_2O2_2S
  • Molecular Weight : 174.23 g/mol
  • CAS Number : 383177-06-8

Research indicates that compounds similar to this compound exhibit various mechanisms of action primarily through receptor interactions and enzyme inhibition.

1. Opioid Receptor Modulation

The compound has been studied for its interaction with kappa opioid receptors (KOR). Kappa opioid receptor antagonists are known for their potential in treating pain and addiction without the side effects associated with mu-opioid receptor agonists. In particular, modifications of the bicyclic structure have led to potent KOR antagonists with favorable pharmacological profiles .

2. Antiproliferative Activity

Several studies have demonstrated that derivatives of this compound exhibit antiproliferative effects against cancer cell lines. For instance, a related series of compounds showed significant activity against melanoma cells with IC50_{50} values in the low micromolar range . The structure-activity relationship (SAR) studies indicate that specific substitutions on the bicyclic framework enhance biological activity.

Biological Activity Data

The following table summarizes key findings from various studies assessing the biological activity of this compound and its analogs:

Study ReferenceActivity AssessedCell LineIC50_{50} Value (µM)Mechanism
KOR AntagonismRat Brain0.020Receptor Modulation
AntiproliferativeA20580.58Cell Cycle Arrest
AntiproliferativeHeLa0.15 - 1.4Enzyme Inhibition
KOR AntagonismVarious>400Selectivity Assessment

Case Study 1: Kappa Opioid Receptor Antagonism

In a study investigating kappa opioid receptor antagonists, this compound was shown to effectively block KOR-mediated signaling pathways in vitro. This blockade resulted in reduced pain sensation and potential therapeutic benefits for conditions like depression and anxiety linked to opioid use .

Case Study 2: Cancer Cell Line Evaluation

A series of related compounds were evaluated for their cytotoxic effects on various cancer cell lines, including A2058 melanoma and HeLa cervical cancer cells. The results indicated that certain structural modifications significantly enhanced antiproliferative activity, suggesting a promising avenue for developing new anticancer agents based on this molecular scaffold .

Q & A

Basic: What are the recommended synthetic pathways for (1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one, and how can stereochemical purity be ensured?

Answer:
The compound’s bicyclic structure requires multi-step synthesis involving cyclization and functional group modifications. A plausible route includes:

Core scaffold construction : Condensation of thiol-containing precursors (e.g., 6-thia-3,8-diazabicyclo intermediates) under controlled pH to favor bicyclo[3.2.1]octane formation .

Acetylation : Post-cyclization acetylation at the 8-position using acetyl chloride in anhydrous conditions to prevent hydrolysis .

Stereochemical control : Use chiral catalysts (e.g., Rhodium-based) or enantioselective chromatography (HPLC with chiral stationary phases) to isolate the (1R,5R) configuration .
Validation : Monitor reactions via 1^1H/13^13C NMR for stereochemical integrity and confirm purity (>95%) using HPLC-MS .

Basic: How should researchers characterize the physicochemical properties of this compound, and what analytical techniques are critical?

Answer:
Key characterization steps include:

  • Solubility : Test in DMSO, ethanol, and aqueous buffers at varying pH (e.g., 2–9) to determine optimal conditions for biological assays .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with LC-MS to identify degradation products .
  • Structural confirmation :
    • X-ray crystallography for absolute configuration validation (as demonstrated for analogous bicyclo compounds) .
    • FT-IR to confirm acetyl and carbonyl functional groups (peaks ~1700 cm1^{-1}) .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

Answer:
Methodology :

Analog synthesis : Modify substituents (e.g., replace acetyl with propionyl or benzoyl groups) to assess impact on target binding .

In vitro assays :

  • Enzyme inhibition : Test against β-lactamases or kinases using fluorogenic substrates (e.g., nitrocefin hydrolysis assays) .
  • Cellular permeability : Use Caco-2 monolayers to measure apparent permeability (PappP_{app}) .

Data analysis : Apply multivariate regression to correlate substituent properties (logP, polar surface area) with activity .

Advanced: How should researchers address contradictions in biological activity data across different experimental models?

Answer:
Root-cause analysis framework :

Model comparability : Verify species-specific differences (e.g., murine vs. human enzyme isoforms) using homology modeling .

Dosage consistency : Normalize data by free drug concentration (e.g., plasma protein binding assays) .

Statistical reconciliation : Use meta-analysis tools (e.g., RevMan) to aggregate data and identify outliers via funnel plots .

Advanced: What computational strategies are effective for predicting the compound’s metabolic pathways and toxicity?

Answer:
In silico workflow :

Metabolism prediction : Use software like GLORY or ADMET Predictor to identify likely Phase I/II metabolites (e.g., acetyl hydrolysis or glutathione conjugation) .

Toxicity profiling :

  • CYP inhibition : Dock the compound into CYP3A4/2D6 active sites (AutoDock Vina) to assess inhibition risks .
  • Genotoxicity : Apply QSAR models (e.g., Derek Nexus) to predict mutagenicity .

Validation : Compare predictions with in vitro hepatocyte assays and Ames test results .

Advanced: How can researchers optimize crystallization conditions for X-ray diffraction studies of this compound?

Answer:
Crystallization protocol :

Solvent screening : Use vapor diffusion with 96-well plates (e.g., Hampton Crystal Screen) and mixtures of DMSO/water or ethanol/ethyl acetate .

Additive optimization : Introduce co-crystallants (e.g., divalent cations) to stabilize lattice formation .

Data collection : Resolve structures to ≤1.8 Å resolution and refine using SHELX or PHENIX .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.